N-(2-Chloro-5-(trifluoromethyl)benzyl)propan-2-amine
Description
N-(2-Chloro-5-(trifluoromethyl)benzyl)propan-2-amine is an organic compound that features a benzylamine structure with a trifluoromethyl group and a chlorine atom attached to the benzene ring
Properties
IUPAC Name |
N-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N/c1-7(2)16-6-8-5-9(11(13,14)15)3-4-10(8)12/h3-5,7,16H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWYHIXIKCJSBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=CC(=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-5-(trifluoromethyl)benzyl)propan-2-amine typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzyl chloride with isopropylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or toluene and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-5-(trifluoromethyl)benzyl)propan-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed
Substitution: Formation of substituted benzylamines or benzyl ethers.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
N-(2-Chloro-5-(trifluoromethyl)benzyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-(2-Chloro-5-(trifluoromethyl)benzyl)propan-2-amine involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The exact molecular pathways and targets are still under investigation, but the compound’s ability to modulate enzyme activity and receptor binding is of particular interest.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)benzaldehyde: Shares the trifluoromethyl and chlorine substituents but differs in the functional group attached to the benzene ring.
N-(2-Chloro-5-(trifluoromethyl)phenyl)imidodicarbonimidic diamide: Contains similar substituents on the benzene ring but has a different core structure.
Uniqueness
N-(2-Chloro-5-(trifluoromethyl)benzyl)propan-2-amine is unique due to its combination of a benzylamine structure with both a trifluoromethyl group and a chlorine atom. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
